3-({[3,3'-bithiophene]-5-yl}methyl)-1-[(3,4-dimethoxyphenyl)methyl]urea
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Overview
Description
3-({[3,3’-bithiophene]-5-yl}methyl)-1-[(3,4-dimethoxyphenyl)methyl]urea is an organic compound that features a unique combination of bithiophene and dimethoxyphenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3,3’-bithiophene]-5-yl}methyl)-1-[(3,4-dimethoxyphenyl)methyl]urea typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a Stille coupling reaction, where a stannylated thiophene derivative reacts with a halogenated thiophene derivative in the presence of a palladium catalyst.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 3,4-dimethoxybenzyl chloride reacts with the bithiophene moiety in the presence of a Lewis acid catalyst.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate product with an isocyanate derivative to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-({[3,3’-bithiophene]-5-yl}methyl)-1-[(3,4-dimethoxyphenyl)methyl]urea can undergo various types of chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-({[3,3’-bithiophene]-5-yl}methyl)-1-[(3,4-dimethoxyphenyl)methyl]urea has several scientific research applications:
Materials Science: It can be used as a hole transport material in perovskite solar cells due to its unique electronic properties.
Medicinal Chemistry:
Organic Electronics: Its conductive properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 3-({[3,3’-bithiophene]-5-yl}methyl)-1-[(3,4-dimethoxyphenyl)methyl]urea involves its interaction with molecular targets through its bithiophene and dimethoxyphenyl moieties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3’-Bithiophene Derivatives: Compounds like 3,3’-bithiophene-2,5-dicarboxylic acid share structural similarities and are used in similar applications.
Dimethoxyphenyl Derivatives: Compounds such as 3,4-dimethoxyphenylacetonitrile are also used in organic synthesis and medicinal chemistry.
Uniqueness
What sets 3-({[3,3’-bithiophene]-5-yl}methyl)-1-[(3,4-dimethoxyphenyl)methyl]urea apart is its combination of bithiophene and dimethoxyphenyl groups, which confer unique electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and advanced materials.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-23-17-4-3-13(7-18(17)24-2)9-20-19(22)21-10-16-8-15(12-26-16)14-5-6-25-11-14/h3-8,11-12H,9-10H2,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXVMFOBJAWDPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=CC(=CS2)C3=CSC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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